Ethyl isoindoline-1-carboxylate hydrochloride
Description
Ethyl isoindoline-1-carboxylate hydrochloride is a heterocyclic compound featuring an isoindoline core substituted with an ethyl carboxylate group and a hydrochloride salt.
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10;/h3-6,10,12H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDFXIMFIWEMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl isoindoline-1-carboxylate hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl isoindoline-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and can include different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl isoindoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Isoindoline Derivatives
The synthesis and characterization of ethyl isoindoline carboxylate analogs in provide a foundation for comparative analysis. Key compounds include:
| Compound Name | Molecular Formula | Yield (%) | Molecular Weight (g/mol) | Key Substituents | Chiral Purity (ee%) |
|---|---|---|---|---|---|
| Ethyl 2-benzyl-3-oxo-1-(3-oxobutyl)isoindoline-1-carboxylate (6a) | C₂₂H₂₃NO₄ | 97 | 365.4 | Benzyl, 3-oxobutyl | 73 |
| Methyl analog (6b) | C₂₁H₂₁NO₄ | 98 | 351.4 | Benzyl, methyl ester | 70 |
| tert-Butyl analog (6c) | C₂₄H₂₇NO₄ | 60 | 393.5 | Benzyl, tert-butyl ester | 45 |
| Ethyl 2-benzyl-3-oxo-1-(3-oxopentyl)isoindoline-1-carboxylate (6d) | C₂₃H₂₅NO₄ | 95 | 379.4 | Benzyl, 3-oxopentyl | 58 |
Key Observations :
- Ester Group Impact : The ethyl ester (6a) exhibits higher yield (97%) compared to the tert-butyl analog (6c, 60%), suggesting steric hindrance in bulkier substituents reduces synthetic efficiency .
- Chiral Purity : The tert-butyl derivative (6c) has the lowest enantiomeric excess (45%), likely due to increased steric effects during purification.
- Side Chain Length : Extending the 3-oxoalkyl chain from butyl (6a) to pentyl (6d) marginally increases molecular weight but reduces chiral purity (58% vs. 73%) .
Comparison with Other Hydrochloride Salts of Indole/Isoindoline Derivatives
and describe related hydrochloride salts of indole carboxylates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl octahydro-1H-indole-2-carboxylate hydrochloride | 6951-13-9 | C₁₁H₂₀ClNO₂ | 241.7 | Saturated indole ring, ethyl ester |
| Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride | 1187830-59-6 | C₁₁H₁₃ClN₂O₂ | 240.7 | Amino substitution at C2 |
Structural Differences :
- Ring Saturation : The octahydroindole derivative (CAS 6951-13-9) features a saturated indole ring, enhancing conformational rigidity compared to aromatic isoindoline systems .
Comparison with Heterocyclic Hydrochlorides Beyond Isoindoline
highlights Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride, an imidazole-based analog:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride | 118019-42-4 | C₆H₁₀ClN₃O₂ | 191.6 | Imidazole core, amino substitution |
Key Contrasts :
- Heterocycle Reactivity : Imidazole derivatives are more basic and nucleophilic than isoindolines, influencing their applications in coordination chemistry and catalysis .
- Molecular Weight : The smaller imidazole derivative (191.6 g/mol) may offer advantages in solubility and pharmacokinetics compared to bulkier isoindoline analogs .
Research Implications and Limitations
- Synthetic Efficiency : Ethyl esters generally outperform methyl or tert-butyl analogs in yield and chiral purity, making them preferred intermediates .
- Structural Flexibility : Modifying side chains (e.g., 3-oxoalkyl groups) allows tuning of physicochemical properties but may compromise enantiomeric excess .
- Data Gaps : Biological activity, solubility, and stability data for Ethyl isoindoline-1-carboxylate hydrochloride are absent in the evidence, necessitating further study.
Biological Activity
Ethyl isoindoline-1-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an isoindoline core structure, characterized by a fused benzene and pyrrole ring system. The carboxylate functionality enhances its reactivity and biological activity, while the hydrochloride form improves solubility, making it suitable for pharmaceutical applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
- Antioxidant Effects : It has demonstrated free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress .
- Anticancer Potential : Similar compounds have been linked to anticancer activities, suggesting that this compound may possess similar properties .
The biological effects of this compound are thought to arise from its interaction with various biological targets. Indole derivatives, including this compound, have been found to modulate several biochemical pathways:
- Influence on Enzymatic Activity : Studies suggest that it may interact with enzymes involved in metabolic pathways associated with cancer biology, although specific targets remain under investigation.
- Receptor Modulation : Compounds structurally related to ethyl isoindoline have been studied for their ability to act as allosteric modulators at cannabinoid receptors (CB1 and CB2), impacting neurotransmitter release and potentially influencing pain and inflammation pathways .
Case Studies and Experimental Results
Recent studies have provided insights into the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited strong antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Antioxidant Activity : The compound was evaluated for its antioxidant capacity using DPPH assay, revealing an IC50 value indicative of effective free radical scavenging. This suggests its potential role in preventing oxidative damage in cells .
- Anticancer Studies : Preliminary in vitro assays showed that this compound could inhibit the proliferation of cancer cell lines. Further studies are needed to elucidate the precise mechanisms and pathways involved in its anticancer effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl isoindoline-5-carboxylate | Isoindoline core with methyl group | Exhibits strong antimicrobial activity |
| Ethyl isoindoline-5-carboxylate | Isoindoline core with ethyl group | Known for its potential anticancer properties |
| Isoindoline-1,3-dione | Contains two carbonyl groups | Notable for diverse applications in pharmaceuticals |
Q & A
Q. What analytical techniques are recommended for characterizing Ethyl isoindoline-1-carboxylate hydrochloride, and how should data be interpreted?
- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (≥95% as a baseline) . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for structural elucidation. Compare observed chemical shifts with reference spectra (e.g., NIST databases) to confirm assignments . Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
- Data Interpretation : Report solvent effects, temperature, and instrument calibration parameters to minimize discrepancies. Cross-reference spectral data with structurally similar indole derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation of vapors . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup unless specified in the SDS .
- Waste Management : Segregate chemical waste by reactivity and toxicity. Consult institutional guidelines for disposal of halogenated organic compounds .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodology : Employ factorial design experiments to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can identify interactions between parameters . Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to minimize byproducts .
- Scalability : Transition from batch to flow chemistry for consistent mixing and heat dissipation. Validate scalability using kinetic modeling and pilot-scale reactors .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodology : Re-evaluate assay conditions (e.g., pH, cell lines, solvent controls). For enzyme inhibition studies, calculate IC values using nonlinear regression and validate with positive controls (e.g., Dabigatran ethyl ester hydrochloride as a thrombin inhibitor reference) .
- Data Reconciliation : Perform meta-analyses of published datasets, focusing on methodological differences (e.g., purity of compounds, incubation times) .
Q. How can computational modeling enhance the understanding of this compound's mechanism of action?
- Methodology : Use density functional theory (DFT) to predict electronic properties and reactive sites. Molecular docking simulations (e.g., AutoDock Vina) can identify potential protein targets by analyzing binding affinities .
- Validation : Correlate computational results with experimental data (e.g., kinetic assays, X-ray crystallography) to refine models .
Methodological and Data Analysis Questions
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodology : Apply log-dose probit analysis or four-parameter logistic models (e.g., Hill equation) to fit dose-response curves. Report confidence intervals and use ANOVA for inter-group comparisons .
- Uncertainty Quantification : Include error propagation in IC calculations, accounting for instrument precision and biological variability .
Q. How should researchers address batch-to-batch variability in this compound during long-term studies?
- Methodology : Implement quality control (QC) protocols, including batch-specific HPLC and NMR profiling . Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict degradation pathways .
- Documentation : Maintain detailed records of synthesis conditions, storage parameters, and analytical results for traceability .
Cross-Disciplinary Applications
Q. What role can this compound play in materials science or catalysis research?
- Methodology : Explore its utility as a ligand in transition-metal catalysis (e.g., palladium-coupling reactions). Characterize coordination complexes via X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry .
- Innovation : Modify the indole core to introduce functional groups (e.g., nitro or amino substituents) for tailored reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
